4-Bromo-5-pyrimidinecarboxylic acid
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Overview
Description
4-Bromo-5-pyrimidinecarboxylic acid is an organic compound with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development, particularly in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-5-pyrimidinecarboxylic acid involves the reaction of 5-bromo-4-pyrimidinecarboxylic acid with thionyl chloride in methanol. The reaction mixture is heated to 70°C and stirred for 3 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they typically involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-pyrimidinecarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the pyrimidine ring or the carboxylic acid group.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used in the preparation of the compound.
Methanol (MeOH): Solvent used in the synthesis process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .
Scientific Research Applications
4-Bromo-5-pyrimidinecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-pyrimidinecarboxylic acid involves its interaction with various molecular targets. The bromine atom and the carboxylic acid group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules . Specific pathways and targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
- 5-Chloropyrimidine-4-carboxylic acid
- 5-Methylpyrimidine-4,6-dicarboxylic acid
- 6-Hydroxypyrimidine-4-carboxylic acid
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-Aminopyrimidine-4-carboxylic acid
Comparison: 4-Bromo-5-pyrimidinecarboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for synthesizing a wide range of derivatives and studying various chemical and biological processes .
Properties
IUPAC Name |
4-bromopyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDMVPWXPJWDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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